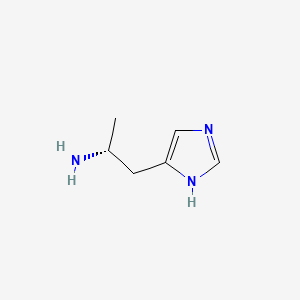

(R)-alpha-Methylhistamine

描述

Historical Context of Histamine (B1213489) H3 Receptor Agonist Development

The journey to understanding the complexities of the histaminergic system saw a significant leap with the discovery of the histamine H3 receptor in 1983. wikipedia.orgnih.govnih.gov This receptor was identified through traditional pharmacological methods by observing the inhibitory effect of histamine on its own release from rat brain slices. nih.govnih.gov This finding pointed to the existence of a presynaptic autoreceptor that modulates the synthesis and release of histamine. nih.gov

The identification of the H3 receptor spurred the development of selective ligands to probe its function. In 1987, a major breakthrough occurred with the design of the first highly potent and selective H3 receptor ligands: the agonist (R)-alpha-methylhistamine and the antagonist thioperamide. nih.gov The synthesis of this compound, through methylation of the alpha-carbon of histamine's ethylamine (B1201723) side-chain, resulted in a compound that was approximately 15 times more potent than histamine itself at the H3 receptor. nih.govcore.ac.uk Its development was instrumental in the pharmacological characterization of H3 receptor-mediated effects. core.ac.uk

The subsequent cloning of the H3 receptor gene in 1990 further solidified its identity as a G-protein-coupled receptor (GPCR) and paved the way for more in-depth studies of its function and the development of even more specific ligands. nih.gov

Role of this compound as a Histaminergic System Research Probe

This compound quickly became an indispensable tool for researchers investigating the histaminergic system. Its high potency and selectivity for the H3 receptor allowed for precise manipulation of this receptor subtype, both in vitro and in vivo. nih.govcore.ac.uk

As a selective H3 receptor agonist, this compound has been used to:

Characterize H3 receptor function: Its application in various experimental models helped to confirm the role of the H3 receptor as an autoreceptor that inhibits histamine synthesis and release. core.ac.ukrndsystems.com

Investigate H3 heteroreceptors: Research utilizing this compound has demonstrated that H3 receptors are also present on other neurons, where they act as heteroreceptors to modulate the release of various neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), serotonin, and norepinephrine. wikipedia.orgnih.gov

Explore physiological and behavioral roles: Studies using this compound have implicated the H3 receptor in a wide range of physiological processes, such as sleep-wake cycles, cognitive functions like learning and memory, and even the regulation of water consumption. nih.govcore.ac.uknih.govnih.gov For instance, administration of this compound has been shown to facilitate the recovery of spatial memory in rats. nih.gov

Develop radioligands: The tritiated form of this compound, 3H-alpha-methylhistamine, has been a crucial radioligand in binding assays to study the distribution and characteristics of H3 receptors in the brain. nih.govrevvity.com

Despite its utility, the high polarity and rapid in-vivo inactivation of this compound presented challenges, particularly concerning its ability to cross the blood-brain barrier. core.ac.uknih.gov This led to the development of lipophilic prodrugs to enhance its pharmacokinetic properties and facilitate its use in in-vivo studies. nih.gov

The following table provides a summary of key research findings related to the use of this compound:

| Research Area | Key Finding | Reference |

| H3 Receptor Function | Confirmed the role of the H3 receptor as an autoreceptor inhibiting histamine release. | core.ac.uk |

| Neurotransmitter Regulation | Demonstrated that H3 receptors act as heteroreceptors to modulate the release of other neurotransmitters. | wikipedia.orgnih.gov |

| Cognitive Function | Showed that this compound can improve spatial memory retention in rats. | nih.gov |

| Sleep Regulation | Administration of this compound increases slow-wave sleep in animal models. | core.ac.uk |

| Radioligand Development | 3H-alpha-methylhistamine is a widely used radioligand for H3 receptor binding studies. | nih.govrevvity.com |

Structure

3D Structure

属性

IUPAC Name |

(2R)-1-(1H-imidazol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQIOISZPFVUFG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873372 | |

| Record name | (R)-alpha-Methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75614-87-8 | |

| Record name | (αR)-α-Methyl-1H-imidazole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75614-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-ethanamine, alpha-methyl-, (alphaR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075614878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-alpha-Methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization at Histamine Receptors

Receptor Binding Affinity and Selectivity

The interaction of (R)-alpha-Methylhistamine with histamine (B1213489) receptors is defined by its high affinity and selectivity, particularly for the H3 subtype. This specificity is a cornerstone of its utility as a research tool.

This compound exhibits a high affinity for the histamine H3 receptor. Saturation binding studies using radiolabeled (R)-alpha-[3H]methylhistamine on rat brain membranes have identified a single class of binding sites with a dissociation constant (Kd) of approximately 0.68 nM and a maximum binding capacity (Bmax) of 78 fmol/mg of protein. nih.gov Other studies have reported a Kd of 50.3 nM for the H3 receptor. tocris.com The discrepancy in these values may arise from different experimental conditions and assay systems.

Kinetic investigations have revealed more complex binding behavior, suggesting that (R)-alpha-[3H]methylhistamine interacts with two distinct classes of sites on the H3 receptor, characterized by fast and slow association and dissociation rates. nih.gov This biexponential binding kinetic model is consistent with the H3 receptor existing in multiple conformations or the presence of pharmacologically similar but kinetically distinct receptor subtypes. nih.gov The density of these binding sites varies across different brain regions, with the highest concentrations found in the caudate, midbrain, and cortex. nih.gov

Table 1: H3 Receptor Binding Parameters for this compound

| Parameter | Value | Source Tissue | Reference |

| Dissociation Constant (Kd) | 0.68 nM | Rat Brain Membranes | nih.gov |

| Dissociation Constant (Kd) | 50.3 nM | Not Specified | tocris.com |

| Maximum Binding Capacity (Bmax) | 78 fmol/mg protein | Rat Brain Membranes | nih.gov |

The activity of alpha-methylhistamine (B1220267) is highly dependent on its stereochemistry. The (R)-enantiomer, this compound, is a very potent and high-affinity H3 receptor agonist. tocris.comnih.gov Its specific three-dimensional arrangement allows for optimal interaction with the binding pocket of the H3 receptor. The existence of a distinct (S)-enantiomer underscores this stereochemical importance, with the (R)-isomer being the pharmacologically active form at the H3 receptor. tocris.comwikipedia.org

This compound is highly selective for the H3 receptor over the H1 and H2 subtypes. nih.gov Competition binding assays confirm a potency ranking characteristic of an H3 receptor, where this compound is more potent than histamine itself, and significantly more so than classic H1 and H2 agonists and antagonists like dimaprit (B188742) and burimamide. nih.gov Furthermore, in functional assays measuring cyclic AMP levels in bovine adrenal medullary cells, this compound showed no agonist activity at H1 or H2 receptors. nih.gov

While highly selective over H1 and H2 receptors, this compound shows considerable affinity for the histamine H4 receptor. nih.gov This is attributed to the high structural homology between the H3 and H4 receptors. nih.gov this compound acts as an agonist at the H4 receptor, stimulating functional responses such as eosinophil shape change with an EC50 value of 66 nM. tocris.comnih.gov Despite this activity, it still maintains a significant selectivity margin, being over 200-fold more selective for the H3 receptor compared to the H4 receptor. tocris.com

Table 2: Receptor Selectivity Profile of this compound

| Receptor Subtype | Activity | Potency/Selectivity | Reference |

| H1 Receptor | Low to negligible affinity/activity. | Distinct from H1 ligands. | nih.govnih.gov |

| H2 Receptor | Low to negligible affinity/activity. | Distinct from H2 ligands. | nih.govnih.gov |

| H3 Receptor | Potent, high-affinity agonist. | Kd = 0.68 - 50.3 nM. | nih.govtocris.com |

| H4 Receptor | Agonist. | >200-fold selectivity for H3 over H4. EC50 = 66 nM for H4-mediated response. | tocris.comnih.gov |

Intracellular Signal Transduction Pathways

As a G protein-coupled receptor (GPCR) agonist, this compound initiates intracellular signaling cascades upon binding to H3 and H4 receptors. These pathways are primarily mediated by the Gi and Go families of G proteins.

The histamine H3 and H4 receptors are known to couple to inhibitory G proteins of the Gi/o family. nih.gov When this compound activates these receptors, it promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. nih.gov Both components can then modulate the activity of downstream effector proteins. This activation mechanism is sensitive to pertussis toxin (PTX), which specifically catalyzes the ADP-ribosylation of Gi/o alpha subunits, thereby uncoupling them from the receptor and preventing signal transduction. nih.gov The H4 receptor, in particular, has been shown to selectively couple to Gαi proteins. nih.govnih.govsemanticscholar.org

A primary downstream effect of Gi/o protein activation is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP into the second messenger cyclic AMP (cAMP). By inhibiting adenylyl cyclase, activation of H3 and H4 receptors by agonists like this compound leads to a decrease in intracellular cAMP concentrations.

This inhibitory action is in direct contrast to the signaling of the H2 receptor, which couples to Gs proteins and stimulates adenylyl cyclase, thereby increasing cAMP levels. nih.gov In experiments on bovine adrenal medullary cells, the H3 agonist this compound did not cause an increase in cAMP, a finding consistent with its coupling to inhibitory Gi/o proteins rather than stimulatory Gs proteins. nih.gov

Interaction with Mitogen-Activated Protein Kinase (MAPK) and Akt Signaling

This compound, a potent and selective agonist for the histamine H3 receptor (H3R), modulates intracellular signaling cascades crucial for various cellular processes. guidetopharmacology.orgnih.govwikipedia.org The H3R is predominantly coupled to pertussis toxin-sensitive Gαi/o proteins. vu.nl Activation of the H3R by an agonist like this compound typically leads to the inhibition of the adenylyl cyclase/cAMP/PKA pathway. vu.nl Concurrently, H3R activation stimulates the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways. vu.nl The MAPK pathway, also known as the Extracellular signal-regulated kinase (ERK) pathway, and the Akt (or Protein Kinase B) pathway are involved in regulating a wide array of cellular functions, including gene transcription, cell proliferation, and survival. wikipedia.orgnih.govnih.gov

Detailed research has revealed that the activation of H3R by this compound results in a complex, cell-type-specific modulation of MAPK and Akt signaling within the striatum, the primary input nucleus of the basal ganglia. nih.gov In striatal medium spiny neurons (MSNs), this compound produces distinct effects depending on whether the neurons express dopamine (B1211576) D1 receptors (D1-MSNs, or striatonigral neurons) or D2 receptors (D2-MSNs, or striatopallidal neurons). nih.gov

In D1-expressing MSNs, treatment with this compound transiently activates the MAPK signaling pathway. nih.gov This activation is observed through the increased phosphorylation of downstream targets. Furthermore, a novel effect identified in these neurons is the phosphorylation of GSK3β at the Serine-9 residue following H3R activation. nih.gov

Conversely, the consequences of H3R activation in D2-expressing MSNs are markedly different. nih.gov In these neurons, this compound treatment does not lead to a change in MAPK signaling. nih.gov Moreover, it results in a reduction of GSK3β-Serine-9 phosphorylation. nih.gov The interaction between H3R and D2R signaling has been shown to functionally impact the Akt-glycogen synthase kinase 3 beta (GSK3β) signaling pathway specifically in D2R-expressing spiny projection neurons (SPNs). nih.gov

The differential effects of this compound on MAPK and Akt signaling pathways in distinct neuronal populations highlight the complexity of H3R-mediated signal transduction. These cell-specific responses are crucial for understanding the role of histamine in modulating basal ganglia circuitry and behavior. nih.gov

Table 1: Differential Effects of this compound on Signaling Molecules in Striatal Neurons

This table summarizes the cell-type-dependent effects of H3R activation by this compound on key signaling molecules in striatal medium spiny neurons (MSNs). Data is based on research findings in mouse striatum. nih.gov

| Cell Type | Signaling Pathway | Effect of this compound | Research Finding |

| D1-MSNs | MAPK Signaling | Activation (transient) | H3 agonist treatment transiently activated MAPK signaling. nih.gov |

| GSK3β-Ser9 | Increased Phosphorylation | Led to phosphorylation of GSK3β-Ser9, a novel effect. nih.gov | |

| D2-MSNs | MAPK Signaling | No Change | MAPK signaling was unchanged. nih.gov |

| GSK3β-Ser9 | Reduced Phosphorylation | GSK3β-Ser9 phosphorylation was reduced. nih.gov |

Preclinical Investigations of R Alpha Methylhistamine in Biological Systems

Central Nervous System Research Applications

Modulation of Histamine (B1213489) Neurotransmission and Turnover

(R)-alpha-Methylhistamine, as a selective agonist of the histamine H3 receptor, plays a crucial role in modulating the synthesis and release of histamine in the central nervous system. The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons. When activated by an agonist like this compound, it inhibits the synthesis and release of histamine, effectively acting as a feedback mechanism to regulate histamine levels. This modulation of histamine turnover is a key mechanism through which this compound exerts its effects on various brain functions.

Furthermore, H3 receptors are also present as heteroreceptors on other, non-histaminergic neurons. Through these heteroreceptors, this compound can influence the release of other important neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), and norepinephrine. This interaction with other neurotransmitter systems highlights the complexity of the histaminergic system's role in the brain and is central to understanding the compound's effects on cognition and behavior. For instance, the inhibition of acetylcholine release in the cortex has been suggested as a potential mechanism underlying the effects of H3 receptor agonists on cognitive performance.

Cognitive Function and Memory System Modulation

The histaminergic system is known to be involved in cognitive processes, and this compound has been instrumental in elucidating the specific role of the H3 receptor in learning and memory.

Research utilizing the Morris water maze, a task designed to assess spatial learning and memory in rodents, has demonstrated the effects of this compound. In studies with rats, administration of this compound was found to facilitate the recovery of spatial memory researchgate.net. While it did not appear to affect the initial learning of the task, it did enhance spatial recall during subsequent tests nih.gov. This suggests a role for the H3 receptor in the consolidation or retrieval of spatial memories. Improved retention of spatial memory following a reduction in cerebral histamine levels, as would be induced by an H3 agonist, further supports the modulatory role of this neurotransmitter in memory processes researchgate.net.

Table 1: Effects of this compound on Spatial Learning and Memory in the Morris Water Maze

| Parameter | Effect of this compound | Reference |

| Spatial Learning (Acquisition) | No apparent effect | nih.gov |

| Spatial Recall (Retention) | Enhanced spatial recall | nih.gov |

| Recovery of Spatial Memory | Facilitated | researchgate.net |

Contextual fear conditioning is a form of learning where an animal learns to associate a particular environment with an aversive stimulus. Studies have shown that this compound can modulate this form of memory. In a conditioned fear stress test in rats, administration of this compound was found to decrease the amount of time the animals spent freezing, which is a common behavioral measure of fear in rodents. This suggests that activation of the H3 receptor may play a role in the expression or consolidation of fear memories. The hippocampus, a brain region critical for contextual memory, is known to be modulated by histamine, and hippocampal histamine receptors are involved in fear memory consolidation.

A significant area of research has been the potential of this compound to counteract cognitive deficits induced by other pharmacological agents.

Scopolamine-Induced Impairments: Scopolamine (B1681570) is a muscarinic antagonist that is widely used to induce temporary cognitive deficits, particularly in learning and memory, mimicking some aspects of dementia. Research has shown that this compound can reverse the learning and memory deficits induced by scopolamine in rats performing the Morris water maze task nih.gov. This reversal was observed to be partial at lower doses and complete at higher doses during the training phase, and significant during the post-training transfer test nih.gov. These findings suggest a potential interaction between the central histaminergic and cholinergic systems in the context of spatial learning and memory nih.gov.

Table 2: Reversal of Scopolamine-Induced Deficits in the Morris Water Maze by this compound

| Treatment Group | Effect on Scopolamine-Induced Deficit | Reference |

| This compound (lower dose) | Partial reversal during training | nih.gov |

| This compound (higher dose) | Complete reversal during training | nih.gov |

| This compound (higher dose) | Significant reduction in memory deficit in post-training test | nih.gov |

Dizocilpine (MK-801)-Induced Impairments: While direct studies on the reversal of dizocilpine-induced cognitive impairments by this compound are less common in the readily available literature, dizocilpine, an NMDA receptor antagonist, is known to induce cognitive deficits. Given the role of the histaminergic system in modulating glutamatergic neurotransmission, this is an area of potential interest for future research.

Behavioral Phenotype Studies

The administration of this compound has been shown to influence various behavioral phenotypes in rodents, although the effects can be complex.

Locomotor Activity: Studies on the effect of this compound on spontaneous locomotor activity have yielded mixed results. In mast cell-deficient mice, intraperitoneal injections of this compound did not cause a significant change in locomotor activity, even though it increased brain histamine content nih.gov. However, when administered after a histamine synthesis inhibitor, it did lead to a significant decrease in locomotor activity at certain doses nih.gov. This suggests that the central histaminergic system is involved in the control of spontaneous locomotion or alertness nih.gov.

Anxiety-Like Behavior: Research has also explored the role of the H3 receptor in anxiety. In some animal models of anxiety, H3 receptor agonists have shown anxiolytic-like profiles. For instance, this compound has been reported to reduce isolation-induced vocalizations in guinea pig pups, a measure of anxiety-like behavior.

Regulation of Sleep-Wakefulness and Arousal States

The central histaminergic system is a key regulator of sleep-wakefulness and arousal. This compound, as a selective histamine H3 receptor agonist, has been instrumental in elucidating the role of this receptor in modulating these states. The H3 receptor acts as an autoreceptor, and its activation leads to the inhibition of histamine synthesis and release in the brain. researchgate.net Consequently, activation of H3 receptors by agonists like this compound promotes sleep, whereas H3 receptor blockade promotes wakefulness. researchgate.net

Research in animal models has demonstrated that the local application of this compound into specific brain regions involved in arousal can significantly alter sleep architecture. For instance, bilateral injection of this compound into the premammillary area or the tuberomammillary nucleus (TMN), the location of histaminergic neurons, resulted in an increase in non-rapid eye movement (NREM) sleep, also known as slow-wave sleep, with a corresponding decrease in both wakefulness and REM sleep. researchgate.netnih.gov Conversely, systemic administration of this compound in rats did not produce significant effects on sleep, suggesting that the site of action is crucial. nih.gov However, in cats, oral administration did enhance NREM sleep in a dose-dependent manner. nih.gov The sleep-promoting effects of this compound can be prevented by pretreatment with an H3 receptor antagonist like thioperamide, confirming the receptor-specific action. researchgate.net

| Animal Model | Administration Route | Brain Region (if applicable) | Effect on Wakefulness | Effect on NREM/Slow-Wave Sleep | Effect on REM Sleep | Reference |

|---|---|---|---|---|---|---|

| Rat | Bilateral Injection | Premammillary Area | Decreased | Increased | Decreased | researchgate.net |

| Rat | Bilateral Application | Tuberomammillary Nucleus (TMN) | Decreased | Increased | Decreased | nih.gov |

| Rat | Intraperitoneal (Systemic) | N/A | No significant effect | No significant effect | No significant effect | researchgate.netnih.gov |

| Cat | Oral | N/A | Not specified | Increased | Not specified | nih.gov |

Locomotor Activity and Stereotypical Behaviors

The central histaminergic system is implicated in the control of spontaneous locomotion and alertness. nih.gov Studies investigating the direct effect of this compound on locomotor activity have yielded complex results, suggesting an indirect or modulatory role. In mast cell-deficient mice, intraperitoneal injection of this compound alone did not lead to any significant changes in locomotor activity. nih.gov

However, the influence of this compound becomes apparent when the histaminergic system is first perturbed. When mice were pre-treated with (S)-alpha-fluoromethylhistidine, a histamine synthesis inhibitor which on its own decreases locomotor activity, subsequent administration of this compound produced a significant further decrease in locomotion. nih.gov This finding supports the hypothesis that the histaminergic neuron system is involved in regulating alertness and spontaneous movement, with H3 receptor activation by this compound playing a role in dampening this activity under conditions of reduced histamine synthesis. nih.gov

Anxiolytic-Like Effects in Animal Models

The role of H3 receptor ligands in anxiety has been a subject of significant research, with this compound being used as a tool to probe the effects of H3 receptor activation. Studies have revealed that H3 agonists may possess anxiolytic-like properties, though their efficacy appears to be dependent on the specific animal model of anxiety being used. nih.gov

In classical, benzodiazepine-sensitive models such as the elevated plus-maze and the Vogel-type conflict test, this compound was found to be inactive. nih.gov However, in atypical, antidepressant-sensitive models, it demonstrated significant anxiolytic-like effects. For instance, this compound was shown to reduce isolation-induced vocalizations in guinea pig pups and decrease freezing time in a rat conditioned fear stress test. nih.gov The effect in the fear conditioning paradigm was completely reversed by the H3 antagonist thioperamide, indicating a specific H3 receptor-mediated mechanism. nih.gov Furthermore, pretreatment with this compound has been shown to block the anxiolytic-like effects of H3 receptor antagonists, further solidifying its function as an H3 agonist in these behavioral paradigms. nih.gov These findings suggest that H3 agonists might represent a novel approach for certain anxiety-related disorders. nih.gov

Social Behavior and Aggression Paradigms

This compound has been investigated for its effects on social behaviors, including aggression and social memory. As an H3 receptor agonist that reduces histamine release, its effects can provide insight into the role of the histaminergic system in these complex behaviors.

In a mouse resident-intruder test, this compound significantly reduced isolation-induced aggressive behavior, pointing to an anti-aggressive effect. nih.gov This suggests that activating presynaptic H3 receptors to decrease histaminergic transmission can temper aggression. This contrasts with findings in mice lacking the histamine-metabolizing enzyme HNMT, where chronically elevated brain histamine is associated with high aggression, an effect mediated by H2 receptors. nih.gov This highlights the differential roles of acute modulation of histamine release versus chronic elevation.

Regarding social memory, H3 receptor activation appears to have an impairing effect. Systemic administration of H3 agonists, including this compound, has been shown to inhibit cortical acetylcholine release and impair performance in object recognition memory tasks in rats. mdpi.com

Nociceptive Processing and Pain Pathways

The histaminergic system plays a dual role in nociception, with peripheral histamine release generally promoting pain, while central actions are more complex. This compound has been utilized to explore the contribution of H3 receptors to pain modulation.

In an orofacial model of pain in rats using the formalin test, which produces a biphasic pain response, this compound demonstrated a specific antinociceptive effect. nih.gov Local injection of the compound into the rat whisker pad before formalin administration completely abolished the first phase of the pain response, which is considered neurogenic pain. nih.gov However, it had no significant effect on the second, inflammatory phase of the pain response. nih.gov This suggests that H3 receptor activation can modulate acute, neurogenic pain signals at the peripheral or local level but may not be as effective against established inflammatory pain.

| Pain Phase | Pain Type | Behavioral Measure | Effect of this compound | Reference |

|---|---|---|---|---|

| Phase I (0-10 min) | Neurogenic | Jumps | Abolished | nih.gov |

| Phase II (15-40 min) | Inflammatory | Face Rubbing | No significant effect | nih.gov |

Neuroinflammatory Responses and Histaminergic System Crosstalk

The histamine H3 receptor is considered a potential target for addressing inflammatory diseases. nih.gov As a potent H3 agonist, this compound modulates the release of histamine, a key mediator in inflammatory and immune responses. This modulation forms the basis of its potential influence on neuroinflammation. The histaminergic system engages in extensive crosstalk with other neurotransmitter systems and with the immune system, including resident brain immune cells like microglia and astrocytes.

By activating H3 autoreceptors, this compound inhibits the synthesis and release of histamine from neurons, which can, in turn, affect inflammatory cascades. rndsystems.com Beyond its primary action on H3 receptors, this compound has also been shown to stimulate H4 receptor-mediated eosinophil shape change. rndsystems.com The H4 receptor is predominantly expressed on immune cells and is known to mediate pro-inflammatory responses. This dual activity suggests a complex role in modulating immune and inflammatory processes. The ability of this compound to regulate the histaminergic system, which is deeply interconnected with neuroinflammatory pathways, makes it a valuable research tool for investigating these interactions.

Gastrointestinal System Research Applications

In the gastrointestinal tract, this compound has been extensively studied for its effects on gastric acid secretion and mucosal protection. As an H3 receptor agonist, it acts on H3 receptors located on enterochromaffin-like (ECL) cells and possibly on nerve terminals in the gut wall. nih.gov

Activation of these H3 receptors inhibits the release of histamine, which is a primary stimulant of gastric acid secretion via H2 receptors on parietal cells. nih.govjpp.krakow.pl Consequently, peripheral administration of this compound has been shown to reduce gastric acid secretion in various animal models, including cats, dogs, and rats. nih.govjpp.krakow.pl This inhibitory effect is most pronounced against stimuli that act indirectly, such as pentagastrin (B549294) or vagal stimulation, rather than against direct H2 agonists. jpp.krakow.pl

Beyond its anti-secretory effects, this compound exhibits significant gastroprotective properties. It has a marked protective effect against gastric lesions induced by damaging agents like ethanol (B145695), aspirin, and stress in rats. nih.govjpp.krakow.pl This protective action has been linked to its ability to influence mucus-secreting cells, potentially increasing mucus production, which forms a protective barrier on the gastric mucosa. jpp.krakow.pl

Regulation of Gastric Secretion Mechanisms

This compound, a selective agonist for the histamine H3 receptor, has been shown to influence gastric acid secretion. Studies in pylorus-ligated rats have demonstrated that intracerebroventricular administration of this compound inhibits gastric acid secretion. This effect is mediated by central histamine H3 receptors, as intravenous administration did not produce the same inhibitory effect.

The regulation of gastric acid is a complex process involving endocrine, neurocrine, and paracrine pathways. Gastrin, released from G cells, is a primary stimulant of acid secretion, largely by activating enterochromaffin-like (ECL) cells to release histamine. Histamine then acts on parietal cells to stimulate the secretion of hydrochloric acid. The inhibitory action of this compound on gastric acid secretion highlights the modulatory role of the H3 receptor in this physiological process.

| Administration Route | Effect on Gastric Acid Secretion | Mediating Receptor | Animal Model |

| Intracerebroventricular | Inhibition | Central Histamine H3 Receptor | Pylorus-ligated rats |

| Intravenous | No significant inhibition | - | Pylorus-ligated rats |

Investigation of Gastric Mucosal Integrity

Research has shown that this compound plays a protective role in maintaining gastric mucosal integrity, particularly against ethanol-induced damage. In a study involving rats, pretreatment with this compound significantly preserved the integrity of the gastric mucosa following the administration of absolute ethanol. This protective effect was observed to be rapid, with significant preservation of the mucosa as early as 5 minutes after ethanol administration and sustained for up to 60 minutes.

The protection offered by this compound was substantial, with approximately 80% of the total mucosal length remaining intact despite the ethanol challenge. The damage that did occur was primarily superficial, with deep lesions into the gland region being minimal. This suggests that the mechanisms activated by this compound are effective in counteracting damage to both the surface epithelial cells and the deeper gastric glands. Furthermore, studies in mice have indicated that this compound can stimulate the production of mucin, a key component of the protective mucus layer in the stomach. This increase in mucin production may contribute to its gastroprotective effects.

| Experimental Model | Protective Effect | Key Findings |

| Ethanol-induced gastric lesions in rats | Preservation of ~80% of mucosal integrity | Rapid onset of protection (within 5 minutes) and sustained effect (up to 60 minutes). Damage, when present, was mostly superficial. |

| Helicobacter pylori infected mice | Stimulation of mucin production | Restored mucin production, which can aid in protecting the gastric mucosa. |

Modulation of Enterochromaffin-Like Cell Function

Enterochromaffin-like (ECL) cells are neuroendocrine cells in the gastric mucosa that play a crucial role in regulating gastric acid secretion through the synthesis and release of histamine. The function of these cells is primarily controlled by the hormone gastrin. While direct studies on the specific modulatory effects of this compound on ECL cell function are not extensively detailed in the provided search results, the compound's role as a histamine H3 receptor agonist suggests an indirect influence.

The histamine H3 receptor is known to act as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. In the context of the stomach, ECL cells are the main source of histamine involved in acid secretion. Therefore, it is plausible that this compound, by activating H3 receptors, could modulate the release of histamine from ECL cells, thereby influencing gastric acid secretion. This aligns with the observed inhibition of gastric acid secretion upon central administration of this compound.

Cardiovascular System Research Applications

Vascular Resistance Modulation

This compound has been shown to induce vasodilation and decrease vascular resistance through its action on histamine H3 receptors. In studies using isolated rat mesenteric resistance arteries, this compound produced a concentration-dependent vasodilation in preparations with intact endothelium. This effect was significantly attenuated by histamine H3 receptor antagonists, but not by H1 or H2 receptor antagonists, confirming the involvement of the H3 receptor.

The vasodilation induced by this compound is endothelium-dependent and appears to be mediated by the release of nitric oxide (NO), prostaglandin (B15479496) I2, and endothelium-derived hyperpolarizing factors. In anesthetized guinea pigs, intravenous administration of this compound led to a dose-dependent decrease in total peripheral resistance (TPR).

| Experimental Model | Effect | Mechanism |

| Isolated rat mesenteric resistance arteries | Concentration-dependent vasodilation | Endothelium-dependent, mediated by histamine H3 receptors and the release of NO, prostaglandin I2, and endothelium-derived hyperpolarizing factors. |

| Anesthetized guinea pigs | Dose-dependent decrease in total peripheral resistance | Mediated by histamine H3 receptors. |

Hemodynamic Effects in Animal Models

In animal models, this compound has been observed to produce distinct hemodynamic effects. In anesthetized guinea pigs, intravenous administration of this compound resulted in hypotension and bradycardia. A decrease in total peripheral resistance and rate pressure product was also observed.

The hypotensive effect of this compound is primarily mediated by a decrease in total peripheral resistance. Pretreatment with a ganglionic blocker or an alpha-1 adrenoceptor antagonist blocked the blood pressure and total peripheral resistance effects of this compound, suggesting an inhibitory effect on sympathetic control of the vasculature. However, the bradycardic effect was not antagonized by the alpha-1 adrenoceptor antagonist but was blocked by a beta-adrenoceptor antagonist. These findings indicate that the activation of prejunctional H3 receptors by this compound leads to a decrease in basal blood pressure, heart rate, and total peripheral resistance in anesthetized guinea pigs.

| Hemodynamic Parameter | Effect of this compound | Animal Model |

| Blood Pressure | Hypotension | Anesthetized guinea pigs |

| Heart Rate | Bradycardia | Anesthetized guinea pigs |

| Total Peripheral Resistance | Decrease | Anesthetized guinea pigs |

| Rate Pressure Product | Decrease | Anesthetized guinea pigs |

Immunological Research Applications

While the primary focus of the provided search results is on the gastrointestinal and cardiovascular effects of this compound, there are indications of its involvement in immunological processes. This compound is a known agonist of the histamine H3 receptor, and some H3 receptor ligands can also bind to the H4 receptor with varying affinities. The H4 receptor is significantly involved in immune and inflammatory responses.

Activation of the H4 receptor can influence the production of pro-inflammatory cytokines. For instance, the H4 receptor agonist 4-methylhistamine (B1206604) has been shown to increase the production of pro-inflammatory cytokines. Given the potential for cross-reactivity of some H3 ligands with the H4 receptor, this compound could serve as a tool to investigate the role of both H3 and potentially H4 receptors in modulating immune responses. Further research is needed to fully elucidate the specific immunological effects of this compound.

Chemical Biology and Methodological Advancements

Structure-Activity Relationships (SAR) of (R)-alpha-Methylhistamine and Analogs

The exploration of the structure-activity relationships (SAR) of this compound and its analogs has been pivotal in understanding the structural requirements for potent and selective H3 receptor agonism. This compound itself exhibits significantly higher potency compared to its (S)-enantiomer, highlighting a distinct stereoselectivity at the H3 receptor. nih.gov Studies have shown that the (R)-configuration, which corresponds to L-histidine, is preferred for high affinity binding. nih.gov

Modifications to the chemical structure of this compound have provided further insights into the pharmacophore of H3 receptor agonists. Key structural features influencing activity include:

The Imidazole (B134444) Ring: The imidazole moiety is a critical component for interaction with the H3 receptor. Methylation of the imidazole ring, a natural metabolic pathway, significantly impacts its activity. unifi.it

The Ethylamine (B1201723) Side Chain: The length and substitution of the ethylamine side chain are crucial for agonist activity. The alpha-methyl group in this compound is a key determinant of its high potency and selectivity for the H3 receptor over other histamine (B1213489) receptor subtypes. nih.gov

Chirality: The stereochemistry at the alpha-carbon is a major factor in H3 receptor affinity. The (R)-enantiomer is substantially more potent than the (S)-enantiomer, a finding that has been consistently observed across various studies. nih.gov For instance, at the human H3 receptor, this compound was found to be 17-fold more potent than (S)-alpha-Methylhistamine. nih.gov

The SAR data for this compound and its analogs have been instrumental in the design of other potent H3 receptor ligands.

Table 1: Comparative Affinity of this compound and its Enantiomer at the Human H3 Receptor

| Compound | Relative Potency to Histamine (%) |

| This compound | 611 |

| (S)-alpha-Methylhistamine | 37 |

Data sourced from comparative pharmacology studies of histamine derivatives. nih.gov

Development of Prodrug Strategies for Pharmacological Research

A significant challenge in the pharmacological application of this compound is its poor pharmacokinetic profile. nih.govingentaconnect.com Its high polarity and basicity limit its ability to cross biological membranes, including the blood-brain barrier (BBB), and it is rapidly metabolized in vivo. nih.govingentaconnect.com To address these limitations, various prodrug strategies have been developed.

Enhancement of Central Nervous System Penetration

The primary goal of prodrug development for this compound has been to increase its lipophilicity to facilitate passive diffusion across the BBB. mdpi.com A prominent and successful approach has been the synthesis of azomethine prodrugs. nih.govingentaconnect.com This strategy involves the bioreversible derivatization of the primary amine group of this compound to form a less basic and more lipophilic azomethine (or Schiff base). nih.govingentaconnect.com

The release of the active this compound from these azomethine prodrugs occurs via chemical hydrolysis of the carbon-nitrogen double bond, a process that is not dependent on enzymatic catalysis. ingentaconnect.commdpi.com By systematically modifying the pro-moiety, researchers have been able to fine-tune the lipophilicity and hydrolysis rate of these prodrugs, thereby optimizing their ability to deliver this compound to the central nervous system. nih.govingentaconnect.com For example, the azomethine prodrug BP2.94 has demonstrated improved oral bioavailability and brain penetration. unifi.it

More recent strategies have explored enzyme-catalyzed prodrug activation. nih.gov These include the synthesis of fatty acid amides, carbamates, and (acyloxy)alkylcarbamates of this compound. nih.gov These prodrugs are designed to be stable until they encounter specific enzymes in the body, which then catalyze the release of the parent drug. nih.gov One such (acyloxy)ethylcarbamate prodrug showed significantly higher plasma levels of this compound and detectable levels in the central nervous system after oral administration in mice compared to the reference azomethine prodrug. nih.gov

Improved Pharmacokinetic Profiles in Animal Models for Research Purposes

Prodrug strategies have successfully improved the pharmacokinetic profiles of this compound in animal models, making it a more viable tool for in vivo pharmacological studies. The increased lipophilicity and protection from rapid metabolism afforded by prodrug formation lead to a prolonged biological half-life and enhanced oral absorption. nih.govingentaconnect.com

In studies with dogs, the intragastric administration of the azomethine prodrug BP 2-94 resulted in detectable plasma levels of both the prodrug and the parent compound, this compound. researchgate.net The plasma concentrations of this compound were sustained at levels significantly above its EC50 at the H3 receptor for an extended period. researchgate.net This demonstrates the effectiveness of the prodrug in delivering the active agent systemically.

Furthermore, enzyme-catalyzed prodrugs have shown promise in further enhancing bioavailability. nih.gov The development of these advanced prodrugs provides researchers with valuable tools to investigate the central and peripheral effects of H3 receptor activation with greater precision and control over drug exposure. nih.govnih.gov

Radioligand Design and Binding Assay Methodologies

Radiolabeled this compound has been a crucial tool for studying H3 receptors. nih.govvu.nl Specifically, 3H-alpha-Methylhistamine has been widely used in radioligand binding assays to characterize the affinity and density of H3 receptors in various tissues and cell lines. nih.govnih.gov

Saturation binding experiments using 3H-alpha-Methylhistamine have been employed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for H3 receptors. nih.gov These studies have revealed a high affinity of 3H-alpha-Methylhistamine for a homogeneous population of H3 receptors in both the guinea-pig cerebral cortex and ileum longitudinal muscle myenteric plexus. nih.gov

Competition binding assays, where the ability of unlabeled ligands to displace 3H-alpha-Methylhistamine is measured, are used to determine the affinity (Ki) of other compounds for the H3 receptor. nih.gov This methodology has been fundamental in the pharmacological characterization of numerous H3 receptor agonists and antagonists. nih.gov

However, the use of full agonist radioligands like 3H-alpha-Methylhistamine can present challenges, such as receptor internalization in cell-based assays. nih.gov This has spurred the development of novel radioligands, including antagonist radioligands, to provide alternative tools for studying the H3 receptor. nih.gov Despite this, 3H-alpha-Methylhistamine remains a valuable and frequently used radioligand in H3 receptor research. vu.nl

Development of Functional Bioassays for Receptor Agonist Profiling

Functional bioassays are essential for characterizing the agonist properties of this compound and its analogs at the H3 receptor. These assays measure the biological response elicited by ligand binding and provide information on potency (EC50) and efficacy.

A classic functional bioassay for H3 receptor agonists involves measuring the inhibition of electrically induced contractions in isolated guinea pig ileum preparations. mdpi.com The H3 receptor acts as a presynaptic autoreceptor in this tissue, and its activation by an agonist like this compound inhibits the release of acetylcholine (B1216132), leading to a reduction in smooth muscle contraction. mdpi.com

In cell-based systems, the functional activity of this compound is often assessed by measuring its effect on intracellular signaling pathways. The H3 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. researchgate.net Therefore, cAMP accumulation assays, often stimulated by forskolin, are a common method to quantify the inhibitory effect of H3 receptor agonists. nih.govresearchgate.net

Other functional assays include:

[35S]GTPγS binding assays: These assays measure the activation of G proteins by the receptor upon agonist binding. researchgate.net

Reporter gene assays: In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to changes in intracellular signaling pathways, such as cAMP levels. acs.org

Neurotransmitter release assays: These assays directly measure the ability of H3 receptor agonists to inhibit the release of various neurotransmitters, such as histamine or acetylcholine, from brain tissue preparations. researchgate.netacs.org

These diverse functional bioassays have been instrumental in confirming the full agonist activity of this compound at the H3 receptor and in profiling the functional characteristics of novel H3 receptor ligands. researchgate.netacs.org

Table 2: Functional Bioassays for this compound

| Assay Type | Principle | Measured Outcome |

| Isolated Tissue (e.g., Guinea Pig Ileum) | Inhibition of neurotransmitter release | Reduction of muscle contraction mdpi.com |

| cAMP Accumulation Assay | Inhibition of adenylyl cyclase | Decrease in intracellular cAMP levels nih.govresearchgate.net |

| [35S]GTPγS Binding Assay | G-protein activation | Increased binding of [35S]GTPγS researchgate.net |

| Reporter Gene Assay | Transcriptional regulation | Change in reporter gene expression acs.org |

| Neurotransmitter Release Assay | Modulation of exocytosis | Altered release of neurotransmitters researchgate.netacs.org |

Analytical Techniques for Quantification in Biological Research Samples

Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies and for correlating drug concentrations with pharmacological effects. Due to its structural similarity to endogenous histamine, analytical methods must be highly selective.

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a commonly used technique. nih.govoup.com A modified HPLC method utilizing a weak cation exchanger has been developed to effectively separate this compound from histamine in plasma and various tissues. oup.com Post-column derivatization with agents like o-phthalaldehyde (B127526) can enhance the fluorescence signal and improve sensitivity. nih.gov

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of histamine and its metabolites, which can be adapted for this compound. researchgate.net This technique offers the advantage of high selectivity through the monitoring of specific precursor-to-product ion transitions, minimizing interference from the complex biological matrix. researchgate.net Sample preparation often involves solid-phase extraction to concentrate the analyte and remove interfering substances. researchgate.net

The development of these sophisticated analytical techniques has enabled researchers to conduct detailed pharmacokinetic studies of this compound and its prodrugs, providing valuable data on absorption, distribution, metabolism, and excretion in various animal models. oup.com

Chromatographic Methods (e.g., HPLC-Fluorescence)

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection stands as a cornerstone for the analysis of this compound. This technique offers high sensitivity and the ability to resolve this compound from endogenous compounds like histamine, which is critical for accurate quantification in biological samples.

One notable method involves a modified HPLC system equipped with a fluorescence spectrophotometer and a weak cation exchanger, which has been successfully employed to separate this compound from histamine in both plasma and various tissue samples. nih.govoup.com This separation is significant because some chromatographic techniques, such as cation-exchange chromatography, have been unable to resolve these two compounds. nih.gov The pharmacokinetic profile of this compound in rats, including its rapid elimination phase and tissue distribution, was elucidated using such a modified HPLC method. nih.govoup.com Following intravenous administration, high concentrations of the compound were found in the kidney, lung, and liver, while brain concentrations remained low, suggesting difficulty in crossing the blood-brain barrier. nih.govoup.com

Another advanced approach utilizes ion-pair, reversed-phase HPLC combined with postcolumn fluorescent derivatization with o-phthalaldehyde. nih.gov This method has demonstrated high sensitivity, with a detection limit for histamine as low as 0.5 pg. nih.gov A key advantage of this technique is its capability to measure histamine levels in the presence of this compound, further highlighting its utility in complex biological studies. nih.gov For instance, this method was instrumental in demonstrating that the administration of this compound markedly decreases the extracellular concentration of histamine in the rat hypothalamus. nih.gov

The table below summarizes key findings from studies utilizing HPLC-fluorescence for the analysis of this compound.

| Parameter | Finding | Reference |

| Separation from Histamine | Achieved using a modified HPLC method with a weak cation exchanger and fluorescence detection. | nih.govoup.com |

| Pharmacokinetics in Rats | Plasma concentration declined biexponentially with a half-life of 1.3 minutes in the elimination phase. | nih.gov |

| Tissue Distribution | High concentrations observed in the kidney, lung, and liver; low concentration in the brain. | nih.govoup.com |

| Sensitive Detection | Ion-pair HPLC with postcolumn o-phthalaldehyde derivatization allows for highly sensitive measurement. | nih.gov |

Immunoassay Techniques (e.g., Radioimmunoassay)

Radioimmunoassay (RIA) represents another important analytical tool for the quantification of this compound, particularly in pharmacokinetic studies. This technique relies on the competition between unlabeled this compound (from the sample) and a radiolabeled form of the compound for a limited number of specific antibody binding sites.

RIA has been effectively used to determine the plasma concentrations of this compound in studies investigating its prodrugs, such as BP 2-94. researchgate.netresearchgate.netnih.gov For example, in dogs, RIA was employed to measure the in vivo generation of this compound following the intragastric administration of BP 2-94. researchgate.netresearchgate.netnih.gov These studies have shown that the prodrug approach can lead to higher plasma levels of the parent compound. researchgate.netresearchgate.net

A critical consideration when using RIA for histamine-related compounds is the potential for antibody cross-reactivity. It has been noted that this compound can cross-react with antibodies developed for radioimmunoassays of histamine and its metabolite, telemethylhistamine. nih.gov This cross-reactivity can interfere with the accurate measurement of histamine turnover and necessitates careful validation of the assay's specificity. nih.gov Despite this, RIA has been a valuable method in preclinical research to understand the disposition of this compound and the efficacy of its prodrugs.

The following table presents research findings where radioimmunoassay was utilized for the study of this compound.

| Application | Finding | Reference |

| Prodrug Pharmacokinetics | Used to measure plasma levels of this compound generated from its prodrug, BP 2-94, in dogs. | researchgate.netresearchgate.netnih.gov |

| Cross-Reactivity | This compound showed significant cross-reactivity with antibodies in radioimmunoassays for histamine and telemethylhistamine. | nih.gov |

Advanced Research Perspectives and Future Directions

Investigation of Receptor Heteromerization and Allosteric Modulation

Recent research has unveiled that G protein-coupled receptors (GPCRs), including the histamine (B1213489) H3 receptor, can form complexes with other receptors, known as heteromers. This heteromerization can lead to significant changes in the pharmacological and signaling properties of the involved receptors, a phenomenon often described as allosteric modulation, where one receptor influences the function of another within the complex. nih.govebi.ac.ukwikipedia.org

Studies have demonstrated that the H3 receptor can form heteromers with dopamine (B1211576) D1 and adenosine (B11128) A2A receptors, particularly in brain regions like the striatum. nih.govfrontiersin.orgnih.gov The formation of these D1-H3 receptor heteromers results in a functional switch in G-protein coupling. nih.gov For instance, in cells co-expressing both receptors, the activation of the H3 receptor by (R)-alpha-Methylhistamine no longer inhibits adenylyl cyclase (the canonical pathway for Gi/o-coupled receptors) but instead potentiates signaling pathways typically associated with the D1 receptor, such as the activation of the MAPK pathway. nih.gov This interaction is considered a form of reciprocal allosteric modulation, where each receptor's signaling is altered by the presence of the other in the heteromeric complex.

Similarly, functional heteromers of H3 and A2A receptors have been identified in both recombinant cells and rat striatum. nih.govbiorxiv.org The interaction within this heteromer alters the binding characteristics of the A2A receptor. Specifically, activation of the H3R with this compound was found to decrease the affinity of the A2A receptor for its agonist. nih.gov This cross-talk between the two receptors within the heteromer points to a sophisticated level of signal integration that is just beginning to be understood. The investigation of these heteromers opens up new avenues for pharmacology, suggesting that drugs could be designed to specifically target the unique properties of these receptor complexes. nih.gov

Elucidation of Novel Histaminergic Regulatory Circuits

This compound has been an indispensable tool for deciphering the complex regulatory circuits governed by the histaminergic system. The H3 receptor, its primary target, functions as a presynaptic autoreceptor on histaminergic neurons, providing a negative feedback mechanism to control the synthesis and release of histamine. nih.govsemanticscholar.orgnih.gov Administration of this compound in vivo has been shown to decrease histamine turnover in the brain, confirming its role in activating these autoreceptors. medchemexpress.comnih.gov

Beyond its role as an autoreceptor, the H3 receptor also acts as a heteroreceptor on non-histaminergic neurons. nih.govmdpi.com In this capacity, it modulates the release of a wide array of other crucial neurotransmitters, including acetylcholine (B1216132), dopamine, GABA, glutamate, and norepinephrine. semanticscholar.orgnih.gov This places the histaminergic system in a pivotal position to fine-tune the activity of numerous other neural systems. For example, H3 receptors are highly expressed in brain regions such as the striatum, hippocampus, and cerebral cortex, where they can influence cognitive and motor functions by controlling local neurotransmitter release. semanticscholar.orgnih.gov

The use of H3 ligands like this compound has helped to map these intricate connections. For example, research has pointed to the role of H3 receptors expressed on striatal neurons in modulating the brain's motor circuitry. nih.gov Furthermore, studies have begun to identify specific, long-range histaminergic circuits, such as a projection to the medial septum that influences feeding behavior, highlighting the system's broad regulatory influence. semanticscholar.org Future research using tools like this compound will continue to unravel the complexities of how the histaminergic system integrates with other neurotransmitter pathways to regulate brain function.

Advancements in Pharmacological Tool Development

The utility of this compound extends beyond its direct application in functional studies; it has also spurred advancements in the development of related pharmacological tools. One key area of development has been the creation of radiolabeled versions of the molecule. Tritiated this compound is available for use in receptor binding assays, allowing for the quantitative analysis of H3 receptor expression levels (Bmax) and binding affinities (Kd) in various tissues. revvity.com

A significant challenge in using this compound for in vivo studies, particularly those targeting the central nervous system, is its inherent polarity and basicity, which limit its ability to cross the blood-brain barrier. nih.govwikigenes.org To overcome this, researchers have developed lipophilic, non-basic azomethine prodrugs of this compound. nih.gov These prodrugs are designed to be more stable, have a longer biological half-life, and exhibit increased oral absorption and brain penetration. nih.gov Once in the body, they are converted to the active parent compound, this compound, allowing for more effective delivery to the target site. nih.gov

Furthermore, the study of this compound, which has some affinity for the histamine H4 receptor, has been aided by the development of highly selective H4 receptor ligands. tocris.comfrontiersin.orgnih.gov The availability of selective H4 antagonists, such as JNJ 7777120, has been crucial for dissecting the specific contributions of H3 and H4 receptors to various physiological effects, as this compound can stimulate H4-mediated responses in certain cells like eosinophils. tocris.comfrontiersin.orgimrpress.com These complementary tools are essential for the precise pharmacological investigation of the histaminergic system.

| Receptor | Activity | Affinity (Kd/Ki) | Selectivity | Reference |

|---|---|---|---|---|

| Histamine H3 Receptor | Potent Agonist | ~50.3 nM (Kd) | >1000-fold vs H1/H2; >200-fold vs H4 | tocris.commedchemexpress.com |

| Histamine H4 Receptor | Agonist | Lower affinity than for H3R | Significantly less potent than at H3R | tocris.comnih.gov |

Translational Research Implications for Histaminergic System Understanding

Research involving this compound has significant translational implications, providing a deeper understanding of the histaminergic system's role in health and disease. By elucidating the function of the H3 receptor, these studies have paved the way for the development of novel therapeutic strategies targeting this system.

The dense expression of H3 receptors in brain regions critical for cognition has made them a target for treating cognitive disorders. mdpi.com While H3 agonists like this compound can negatively impact cognition in preclinical models, the knowledge gained from these studies has propelled the development of H3 receptor antagonists/inverse agonists as potential cognitive enhancers for conditions like Alzheimer's disease, schizophrenia, and dementia. nih.govmdpi.comnii.ac.jp

The histaminergic system is also deeply involved in the regulation of feeding and metabolism. semanticscholar.org The use of H3 agonists has helped to clarify the role of central histamine in controlling food intake, suggesting that H3R ligands could be potential therapeutic agents for obesity and related metabolic disorders. wikigenes.org Additionally, studies using this compound have highlighted a role for H3 receptors in gastric mucosal protection, indicating potential applications in treating gastrointestinal issues. frontiersin.orgimrpress.com The compound's effects on pain modulation and anxiety-like behaviors in animal models further broaden the potential therapeutic relevance of targeting the H3 receptor. caymanchem.com

常见问题

Q. What experimental models are commonly used to study the effects of (R)-alpha-Methylhistamine on histaminergic neurotransmission?

this compound is primarily studied in rodent models (mice and rats) to assess its role in histamine turnover and receptor modulation. Key methodologies include:

- Pargyline-induced tele-methylhistamine (t-MH) accumulation : This method measures histamine synthesis inhibition in vivo. For example, this compound (3.2 mg/kg, i.p.) significantly reduced t-MH levels in mice, while thioperamide (2 mg/kg, i.p.) increased them, reflecting H3 receptor agonist/antagonist activity .

- Regional brain analysis : In rats, effects vary by brain region, with pronounced changes in the cerebral cortex and amygdala .

- Behavioral assays : The Morris water maze test in rats demonstrated improved spatial memory with this compound, highlighting its cognitive effects .

Table 1: Comparative Effects in Rodent Models

| Species | Dose (mg/kg) | Brain Region | Effect on t-MH | Reference |

|---|---|---|---|---|

| Mouse | 3.2 (i.p.) | Whole brain | ↓ 70% | |

| Rat | 3.2 (i.p.) | Cortex | ↓ 50% |

Q. How does this compound modulate histamine H3 receptor activity in the central nervous system?

As a selective H3 receptor agonist, this compound inhibits histamine synthesis and release via presynaptic autoreceptors. Key methods to confirm this include:

- In vitro receptor binding : Competitive assays using radioligands like ³H-alpha-methylhistamine demonstrate high affinity for H3 receptors in rat brain membranes (Kd ~1.3 nM) .

- Microdialysis in vivo : Reduces extracellular histamine levels in the hippocampus by 40–60% .

- Interaction with antagonists : Thioperamide reverses this compound-induced inhibition, confirming receptor specificity .

Advanced Research Questions

Q. How can researchers address contradictory findings regarding the specificity of this compound for histamine H3 receptors across different tissue types?

Discrepancies arise from receptor heterogeneity. For example:

- GPRv53 receptor : A novel receptor in leukocytes and peripheral tissues responds to this compound but is distinct from brain H3 receptors .

- Methodological adjustments :

-

Use tissue-specific knockout models to isolate H3 vs. non-H3 effects.

-

Combine functional assays (e.g., cAMP accumulation) with binding studies to differentiate receptor subtypes .

Table 2: Receptor Binding Profiles

Receptor Type Tissue This compound Affinity Antagonist Reversal Reference H3 Brain High (Kd = 1.3 nM) Thioperamide GPRv53 Spleen Moderate (EC₅₀ = 10 µM) Clobenpropit

Q. What methodological considerations are critical when designing studies to evaluate the cognitive effects of this compound in rodent models?

- Dosage and administration : Low doses (1–3 mg/kg i.p.) are optimal for CNS penetration without peripheral side effects .

- Behavioral test selection : The Morris water maze is sensitive to spatial memory improvements, but task parameters (e.g., inter-trial intervals) must be standardized to avoid confounding stress responses .

- Control for H3 receptor heterogeneity : Include H3 knockout mice or co-administer thioperamide to isolate receptor-mediated effects .

Q. How do species-specific differences impact the interpretation of this compound’s effects on histamine turnover?

- Mice vs. rats : Mice show stronger systemic t-MH suppression (70% vs. 50% in rats), likely due to metabolic or receptor density differences .

- Experimental design :

- Cross-species dose adjustments based on body surface area.

- Validate findings with species-specific receptor expression profiling (e.g., qPCR for H3 isoforms) .

Methodological Guidelines

- For receptor binding studies : Use saturating concentrations of ³H-alpha-methylhistamine and include thioperamide controls to confirm H3-specific binding .

- For in vivo microdialysis : Monitor baseline histamine levels for ≥2 hours pre-treatment to account for circadian fluctuations .

- For behavioral assays : Blind scoring and automated tracking systems reduce observer bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。